6-chloro-N-cyclohexyl-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-chloro-N-cyclohexyl-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a cyclohexyl group, and a methylphenyl group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclohexyl-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride.
Substitution Reactions: The chloro group can be introduced through a substitution reaction using chlorinating agents like thionyl chloride.
Attachment of Cyclohexyl and Methylphenyl Groups: These groups can be attached through nucleophilic substitution reactions using corresponding amines under controlled conditions.
Industrial Production Methods
Industrial production methods may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Dechlorinated derivatives.
Substitution Products: Various substituted triazines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, triazine derivatives are often explored for their potential as enzyme inhibitors and antimicrobial agents.
Medicine
Industry
In industrial applications, triazine derivatives are used as intermediates in the production of dyes, herbicides, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclohexyl-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine may involve interactions with specific molecular targets such as enzymes or receptors. The chloro group and the triazine ring can participate in binding interactions, while the cyclohexyl and methylphenyl groups may influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-cyclohexyl-N’-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure with a chloro group on the phenyl ring.
6-chloro-N-cyclohexyl-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
The unique combination of the chloro, cyclohexyl, and methylphenyl groups in 6-chloro-N-cyclohexyl-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20ClN5 |
---|---|
Molecular Weight |
317.81 g/mol |
IUPAC Name |
6-chloro-2-N-cyclohexyl-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20ClN5/c1-11-7-9-13(10-8-11)19-16-21-14(17)20-15(22-16)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
GULQDIGCAOVCEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3CCCCC3 |
solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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